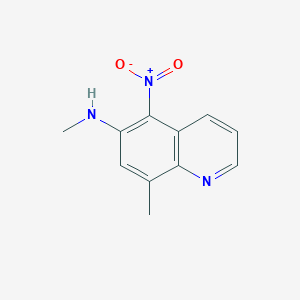

8-((Trimethylsilyl)ethynyl)quinoline

説明

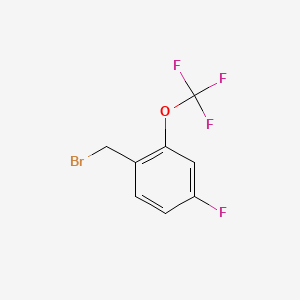

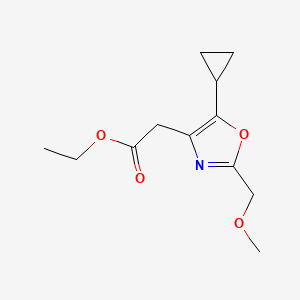

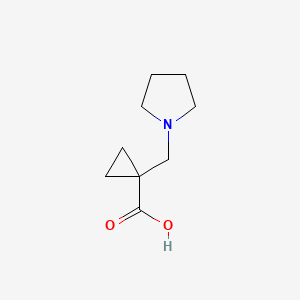

8-((Trimethylsilyl)ethynyl)quinoline is a chemical compound with the molecular formula C14H15NSi . It is a quinoline derivative that contains a trimethylsilyl group and an ethynyl group . This compound is commonly used as a precursor in organic synthesis and materials science for the preparation of various functionalized quinoline derivatives .

Synthesis Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular formula of this compound is C14H15NSi . The average mass is 225.361 Da and the monoisotopic mass is 225.097382 Da .Physical and Chemical Properties Analysis

The density of this compound is predicted to be 1.03±0.1 g/cm3 . The boiling point is predicted to be 309.2±24.0 °C . The molecular weight is 225.36100 .科学的研究の応用

Synthesis and Characterization of Complex Compounds

- (Sakai et al., 2008) explored the synthesis of polysubstituted indoles and quinolines from 2-ethynylanilines, highlighting the role of the trimethylsilyl group in yielding quinoline derivatives.

- (Khan et al., 2003) discussed the synthesis of new acetylide-functionalised aromatic and hetero-aromatic ligands, including trimethylsilyl ethynyl quinoline, for the formation of dinuclear platinum complexes.

Catalysis and Chemical Transformations

- (Yamazaki et al., 2004) examined the iridium-catalyzed addition reactions of ethynyltrimethylsilane to quinolines, a key step in the synthesis of complex organic compounds.

- (Majumdar et al., 2010) demonstrated the sulfuric acid-promoted condensation-cyclization of compounds including trimethylsilyl ethynyl quinolines.

Formation of Novel Heterocyclic Compounds

- (VoronkovMikhail et al., 2005) reported the synthesis of novel intramolecular pentacoordinate silanes using trimethylsilyl derivatives of quinolines.

- (Zhang et al., 2012) explored the use of trimethylsilyl groups in the organocatalytic cascade synthesis of polysubstituted quinolines.

Development of Inhibitors and Therapeutic Agents

- (Lord et al., 2009) focused on the design and synthesis of quinoline-8-carboxamides, which involved the use of trimethylsilyl isocyanate in the process.

Synthesis of Photophysical Compounds

- (Sales et al., 2015) described the synthesis of quinolines for photophysical studies, potentially involving trimethylsilyl ethynyl derivatives.

Palladium-Catalyzed Heteroannulation

- (Gee et al., 2003) discussed the palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives and trimethylsilyl internal alkynes, forming pyrrolo[2,3-b]quinolines.

Study of Quinoline and Isoquinoline Derivatives

- (Konno et al., 1981) conducted studies on the hydration and hydrogenation of ethynyl quinolines and isoquinolines, which could include trimethylsilyl ethynyl derivatives.

特性

IUPAC Name |

trimethyl(2-quinolin-8-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)11-9-13-7-4-6-12-8-5-10-15-14(12)13/h4-8,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWHRINBPKZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743759 | |

| Record name | 8-[(Trimethylsilyl)ethynyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895164-50-8 | |

| Record name | 8-[(Trimethylsilyl)ethynyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)

![Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B1401225.png)